Product packaging for 1-Fluoro-4-(pent-1-en-1-yl)benzene(Cat. No.:CAS No. 592527-97-4)

1-Fluoro-4-(pent-1-en-1-yl)benzene

Cat. No.: B15168475
CAS No.: 592527-97-4
M. Wt: 164.22 g/mol
InChI Key: SXIJROBMTJLKBC-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules, a process known as fluorination, imparts unique and often beneficial properties to the parent compound. omicsonline.orgtandfonline.com Fluorine is the most electronegative element, and its small size allows it to form strong bonds with carbon. tandfonline.comnumberanalytics.com This can lead to significant changes in a molecule's physical, chemical, and biological characteristics. numberanalytics.com

In medicinal chemistry, for instance, fluorination is a widely used strategy to enhance the efficacy of drug candidates. omicsonline.orgtandfonline.com The presence of fluorine can improve a drug's metabolic stability, leading to a longer half-life in the body. tandfonline.comresearchgate.net It can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its bioavailability. numberanalytics.comnih.gov Furthermore, the electronic effects of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence how the molecule interacts with its biological target. tandfonline.comnih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov

Beyond pharmaceuticals, fluorinated compounds are crucial in materials science. Their unique properties are harnessed in the development of polymers, liquid crystals, and other advanced materials. The carbon-fluorine bond is exceptionally stable, contributing to the high thermal and chemical resistance of many fluorinated polymers. omicsonline.org

Structural Characteristics and Stereoisomeric Considerations of 1-Fluoro-4-(pent-1-en-1-yl)benzene

This compound is an arylalkene, a class of compounds characterized by a carbon-carbon double bond directly attached to an aromatic ring. The structure of this particular molecule consists of a benzene (B151609) ring substituted with a fluorine atom and a pent-1-en-1-yl group at the para position (positions 1 and 4, respectively).

A key structural feature of this compound is the presence of a double bond in the pentenyl side chain. This double bond gives rise to the possibility of stereoisomerism. wikipedia.org Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms. wikipedia.org Due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two different geometric isomers: (E) and (Z). numberanalytics.comlibretexts.org

Elucidation of (E/Z) Configuration

The (E/Z) notation is used to unambiguously describe the stereochemistry of double bonds, especially in cases where the simpler cis/trans system is inadequate. pressbooks.pub The designation depends on the priority of the substituents attached to each carbon of the double bond, which is determined by the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.pubkhanacademy.org

For each carbon of the double bond, the two attached groups are ranked. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) from the German zusammen, meaning "together". pressbooks.pub If they are on opposite sides, the isomer is designated as (E) from the German entgegen, meaning "opposite". pressbooks.pub

In the case of this compound, one carbon of the double bond is attached to a 4-fluorophenyl group and a hydrogen atom. The other carbon is attached to a propyl group and a hydrogen atom. According to the CIP rules, the 4-fluorophenyl group has a higher priority than the hydrogen atom, and the propyl group has a higher priority than the hydrogen atom. Therefore, the relative orientation of the 4-fluorophenyl group and the propyl group determines the (E/Z) configuration.

The determination of the specific (E) or (Z) isomer can be achieved through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For instance, the coupling constants between the vinylic protons in the ¹H NMR spectrum can often distinguish between the (E) and (Z) isomers. stackexchange.com In general, the coupling constant for trans protons (in an (E)-isomer) is larger than for cis protons (in a (Z)-isomer). stackexchange.com Additionally, Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for the spatial proximity of different groups, thus confirming the stereochemistry. acs.orgstackexchange.com In ¹³C NMR, the chemical shifts of the carbon atoms in the double bond and the adjacent allylic carbons can also differ between the (E) and (Z) isomers. stackexchange.comrsc.org

Current Research Landscape and Future Directions for Arylalkenes

Arylalkenes, including this compound, are valuable building blocks in organic synthesis. organic-chemistry.org They can undergo a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Current research in the field of arylalkenes is vibrant and multifaceted. One area of significant interest is the development of new and more efficient catalytic methods for their synthesis. researchgate.net This includes the use of transition-metal catalysts, such as palladium and rhodium, to control the stereoselectivity of reactions, leading to the preferential formation of either the (E) or (Z) isomer. organic-chemistry.org For example, rhodium-catalyzed isomerization can convert E/Z mixtures of arylalkenes into predominantly the E-alkene. organic-chemistry.org

The functionalization of arylalkenes is another active area of research. Scientists are exploring novel ways to introduce new atoms and functional groups into these molecules, further expanding their synthetic utility. youtube.com This includes the development of photocatalytic methods that use visible light to drive chemical reactions under mild conditions. researchgate.net

Looking to the future, the development of automated synthesis platforms is expected to accelerate the discovery and optimization of new arylalkene-based compounds. youtube.com These technologies allow for the rapid synthesis and screening of large libraries of molecules, which is particularly valuable in medicinal chemistry for identifying new drug leads. youtube.comyoutube.com The unique properties of arylalkenes, combined with ongoing advances in synthetic methodology, ensure that these compounds will continue to be a focus of research and a source of innovation in the chemical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13F B15168475 1-Fluoro-4-(pent-1-en-1-yl)benzene CAS No. 592527-97-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

592527-97-4

Molecular Formula

C11H13F

Molecular Weight

164.22 g/mol

IUPAC Name

1-fluoro-4-pent-1-enylbenzene

InChI

InChI=1S/C11H13F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h4-9H,2-3H2,1H3

InChI Key

SXIJROBMTJLKBC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC=C(C=C1)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework of 1-Fluoro-4-(pent-1-en-1-yl)benzene can be constructed.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic, vinylic, and aliphatic protons. The aromatic protons on the fluorinated benzene (B151609) ring would appear as complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons ortho to the fluorine atom are expected to show a doublet of doublets pattern, as will the protons meta to the fluorine.

The vinylic protons of the pentenyl group will resonate further downfield than the aliphatic protons, with their chemical shifts and coupling constants being indicative of the double bond's stereochemistry (E/Z isomerism). The coupling constant between the two vinylic protons is a key diagnostic feature. The aliphatic protons of the pentenyl chain will appear in the upfield region of the spectrum, with their multiplicity determined by the number of adjacent protons.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic (ortho to F)~ 7.00 - 7.10ddJ(H,H) ≈ 8.5, J(H,F) ≈ 8.5
Aromatic (meta to F)~ 7.25 - 7.35ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.5
Vinylic (adjacent to ring)~ 6.30 - 6.40dJ(H,H) ≈ 15.7 (for E-isomer)
Vinylic (adjacent to ethyl)~ 6.10 - 6.20dtJ(H,H) ≈ 15.7, J(H,H) ≈ 6.8 (for E-isomer)
Methylene (allylic)~ 2.10 - 2.20qJ(H,H) ≈ 7.4
Methylene (homoallylic)~ 1.45 - 1.55sextetJ(H,H) ≈ 7.4
Methyl~ 0.90 - 1.00tJ(H,H) ≈ 7.4

Note: The predicted data is based on analogous compounds and established substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the benzene ring will show coupling to the fluorine atom (C-F coupling), which is a characteristic feature. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), while the other aromatic carbons will show smaller two-, three-, and four-bond couplings. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and the pentenyl substituents. The vinylic and aliphatic carbons will resonate at chemical shifts typical for these functional groups.

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-F (aromatic)~ 162.0~ 245
C-H (aromatic, ortho to F)~ 115.0~ 21
C-H (aromatic, meta to F)~ 128.0~ 8
C-subst. (aromatic)~ 133.0~ 3
Vinylic (adjacent to ring)~ 130.0-
Vinylic (adjacent to ethyl)~ 129.0-
Methylene (allylic)~ 35.0-
Methylene (homoallylic)~ 22.0-
Methyl~ 14.0-

Note: The predicted data is based on analogous compounds and established substituent effects. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine nucleus. organic-chemistry.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The fluorine signal will be split into a multiplet due to coupling with the ortho- and meta-protons of the benzene ring. organic-chemistry.org The large chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and substitution pattern of fluorine in a molecule. organic-chemistry.orgorganic-chemistry.org

Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹⁹F~ -115 to -118Multiplet (triplet of triplets)

Note: The predicted chemical shift is relative to a standard such as CFCl₃. Actual experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various bonds and functional groups. Key expected vibrations include the C-H stretching of the aromatic ring and the aliphatic chain, the C=C stretching of the benzene ring and the pentenyl double bond, and the strong C-F stretching vibration. The out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretchAromatic & Vinylic
~ 3000 - 2850C-H stretchAliphatic
~ 1650C=C stretchAlkene
~ 1600, 1500C=C stretchAromatic ring
~ 1250 - 1150C-F stretchAryl-Fluoride
~ 970C-H bend (out-of-plane)trans-Alkene
~ 830C-H bend (out-of-plane)1,4-disubstituted benzene

Note: These are expected frequency ranges. Actual experimental values may vary.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds. For this compound, the C=C stretching vibrations of the benzene ring and the pentenyl double bond are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the carbon skeleton would also be prominent. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretchAromatic & Vinylic
~ 1650C=C stretchAlkene (strong)
~ 1600C=C stretchAromatic ring (strong)
~ 1000Ring breathing modeBenzene ring

Note: These are expected frequency ranges. Actual experimental values may vary.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene ring. The electronic structure of benzene gives rise to characteristic absorption bands, which are influenced by the nature and position of substituents. ijermt.orgresearchgate.net In the case of this compound, two primary substituents, a fluorine atom and a pent-1-en-1-yl group, are present in a para configuration.

The fluorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, and the pentenyl group, a weak electron-donating group, influence the energy of the molecular orbitals involved in the electronic transitions. dummies.comstudymind.co.uk The conjugation of the double bond in the pentenyl group with the aromatic ring can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. researchgate.net The primary absorption bands for substituted benzenes typically appear in the UV region. ijermt.org For styrene, which has a vinyl group conjugated with the benzene ring, characteristic absorption is observed. nist.govaatbio.com

The expected UV-Vis absorption data for this compound, based on analogous substituted benzenes, is presented in Table 1.

Table 1: Predicted UV-Vis Absorption Data for this compound

Transition Type Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Solvent
π→π* (Primary) ~200-220 >10,000 Hexane

Note: The predicted values are based on data for similar substituted aromatic compounds and may vary based on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the elemental composition of a molecule by providing a highly accurate mass measurement. chromatographyonline.comnih.gov For this compound, with a chemical formula of C₁₁H₁₃F, HRMS can confirm this composition by measuring the exact mass of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides further structural information. For alkyl-substituted fluorobenzenes, common fragmentation pathways include cleavage of the alkyl chain and fragmentation of the aromatic ring. researchgate.netyoutube.com The presence of the double bond in the pentenyl group can also influence the fragmentation, potentially leading to resonance-stabilized carbocations.

A summary of the expected high-resolution mass spectrometry data is provided in Table 2.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Chemical Formula Calculated m/z Relative Abundance Fragmentation Pathway
[M]⁺ [C₁₁H₁₃F]⁺ 176.1001 High Molecular Ion
[M-C₂H₅]⁺ [C₉H₈F]⁺ 135.0607 Moderate Loss of an ethyl radical
[M-C₄H₇]⁺ [C₇H₆F]⁺ 109.0450 Moderate Cleavage of the pentenyl chain

Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes. Relative abundances are predictive and can vary.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives or related compounds)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. acs.orgacs.org Obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its likely liquid state at room temperature. However, the preparation of a crystalline derivative can facilitate this analysis.

Table 3 outlines the type of information that would be obtained from an X-ray crystallographic study of a suitable crystalline derivative.

Table 3: Potential Crystallographic Data for a Crystalline Derivative of this compound

Parameter Description
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of all interatomic distances and angles.
Torsion Angles Description of the conformation of the molecule, including the planarity of the aromatic ring and the orientation of the pentenyl group.

Mechanistic Investigations of Reactions Involving 1 Fluoro 4 Pent 1 En 1 Yl Benzene

Elucidation of Catalytic Cycle Mechanisms

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. The following sections explore the catalytic cycles of key reactions involving 1-fluoro-4-(pent-1-en-1-yl)benzene.

Rhodium-Catalyzed Isomerization Pathways

The stereoselective synthesis of alkenes is a significant challenge in organic chemistry. Rhodium catalysts have been shown to be effective in the isomerization of E/Z mixtures of arylalkenes to afford the thermodynamically more stable E-isomer. In the case of this compound, a mixture of (E)- and (Z)-isomers can be converted to the (E)-isomer with high stereoselectivity. thieme-connect.com

The proposed catalytic cycle for this isomerization is initiated by the formation of a rhodium-hydride (Rh-H) species. This active catalyst is thought to be generated via the dehydrogenative borylation of a suitable precursor. thieme-connect.com The Rh-H species then undergoes insertion into the carbon-carbon double bond of the (Z)-isomer of this compound, forming an intermediate rhodium-alkyl complex. Subsequent β-hydride elimination from this intermediate can either regenerate the (Z)-isomer or form the more stable (E)-isomer. Due to the thermodynamic preference for the (E)-isomer, the equilibrium is driven towards its formation, and the Rh-H catalyst is regenerated to continue the catalytic cycle. thieme-connect.com

Table 1: Reaction Conditions for Rhodium-Catalyzed Isomerization

ParameterValue
CatalystRhodium-based catalyst
Reactant(E/Z)-1-Fluoro-4-(pent-1-en-1-yl)benzene
Product(E)-1-Fluoro-4-(pent-1-en-1-yl)benzene
Key FeatureHigh stereoselectivity towards the E-isomer
Proposed Active SpeciesRhodium-hydride (Rh-H)

Palladium-Mediated Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not prevalent, the mechanisms of palladium-catalyzed reactions involving similar fluorinated aromatic compounds provide valuable insights. The key step in the catalytic cycle for the cross-coupling of aryl fluorides is the challenging oxidative addition of the C-F bond to a low-valent palladium(0) species. mdpi.comresearchgate.net

The generally accepted mechanism for a Suzuki-Miyaura type coupling, for instance, would involve the following steps:

Oxidative Addition: A Pd(0) complex, often stabilized by phosphine (B1218219) ligands, reacts with the aryl fluoride (B91410) (in this case, the fluorobenzene (B45895) moiety of the molecule) to form a Pd(II)-aryl-fluoride intermediate. This step is often the rate-determining step due to the high strength of the C-F bond.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) coordinates to the Pd(II) center, and the organic group is transferred from boron to palladium, displacing the fluoride. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the Pd(0) catalyst.

Additives such as lithium iodide have been shown to promote the oxidative addition of C-F bonds to palladium(0), likely by forming a more reactive palladium-iodide species. mdpi.comnih.gov

Table 2: Generalized Palladium-Catalyzed Cross-Coupling Cycle

StepDescription
Oxidative AdditionPd(0) inserts into the C-F bond of the aromatic ring.
TransmetalationThe organic group from a second reagent (e.g., organoboron) is transferred to the Pd(II) center.
Reductive EliminationThe two organic groups couple, forming the product and regenerating Pd(0).

Scandium(III) Triflate-Assisted Reaction Intermediates

Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst known for its ability to activate substrates and promote a wide range of organic transformations. researchgate.netdntb.gov.ua While direct mechanistic studies involving this compound and Sc(OTf)₃ are limited, its role in similar reactions suggests potential pathways.

In reactions involving alkenes, Sc(OTf)₃ can coordinate to the double bond, polarizing it and making it more susceptible to nucleophilic attack. This can lead to the formation of carbocationic intermediates. For example, in a Friedel-Crafts type reaction, the scandium triflate could activate the double bond of this compound, facilitating its reaction with another aromatic ring. The catalytic cycle would involve the coordination of the Lewis acid to the substrate, the key bond-forming step, and finally, the release of the product and regeneration of the catalyst. researchgate.net The stability of Sc(OTf)₃ in the presence of various functional groups and its potential for recycling make it an attractive catalyst for green chemistry. researchgate.net

Role of Reactive Intermediates

The course of a chemical reaction is often dictated by the transient species formed during the transformation. Understanding these reactive intermediates is key to controlling the reaction outcome.

Carbocationic Pathways in Fluorinated Olefin Transformations

These carbocationic intermediates can then undergo various subsequent reactions, such as nucleophilic attack, rearrangement, or elimination, leading to a variety of products. The regioselectivity of these reactions would be governed by the relative stability of the possible carbocationic intermediates.

Radical Intermediates in Functionalized Aromatic Synthesis

Radical reactions offer an alternative pathway for the functionalization of organic molecules. While less common than ionic pathways for this specific substrate, radical intermediates could be generated from this compound under appropriate conditions. For instance, the use of radical initiators or photoredox catalysis could lead to the formation of radical species.

A potential radical pathway could involve the homolytic cleavage of a C-H bond, particularly at the allylic position of the pentenyl chain, to form a resonance-stabilized allylic radical. This radical could then react with other radical species or be trapped by a suitable reagent to form a new C-C or C-heteroatom bond. Alternatively, single-electron transfer (SET) processes could lead to the formation of radical ions, opening up further reaction possibilities. The presence of the fluorine atom on the aromatic ring could influence the stability and reactivity of any radical intermediates formed on the ring itself.

Stereochemical Control Mechanisms

Detailed mechanistic studies focusing specifically on the stereochemical control of reactions involving this compound are not extensively documented in publicly available research. However, general principles of stereochemistry in reactions of substituted styrenes and alkenylbenzenes can be applied to understand potential control mechanisms.

The stereochemical outcome of reactions at the pentenyl double bond is influenced by the steric and electronic properties of the para-fluorophenyl group. The fluorine atom, despite its small van der Waals radius, exerts a significant inductive electron-withdrawing effect, which can influence the electron density of the double bond and any intermediates formed during a reaction.

In catalytic reactions, such as asymmetric hydrogenation or dihydroxylation, the choice of chiral catalyst and reaction conditions is paramount in dictating the stereoselectivity. The catalyst can coordinate to the double bond in a way that favors the approach of a reagent from a specific face of the molecule, leading to the preferential formation of one enantiomer or diastereomer. The planarity of the benzene (B151609) ring and the rotational freedom around the C-C single bond connecting the ring to the double bond would be key factors in the transition state geometry.

Influence of Fluorine Substitution on Reaction Pathways and Selectivity

The fluorine atom at the para-position of the benzene ring in this compound plays a crucial role in modulating the reactivity and selectivity of the molecule compared to its non-fluorinated analog, (pent-1-en-1-yl)benzene. This influence stems from the unique electronic properties of fluorine: its strong inductive electron-withdrawing effect (-I) and its moderate resonance electron-donating effect (+R).

In electrophilic addition reactions to the double bond, the fluorine atom's -I effect deactivates the aromatic ring and, to a lesser extent, the double bond towards electrophilic attack. This deactivation can lead to slower reaction rates compared to the non-fluorinated counterpart. However, the +R effect can partially counteract this deactivation. The interplay of these effects can influence the regioselectivity of the addition, although for a terminal double bond, Markovnikov and anti-Markovnikov additions are primarily dictated by the reaction mechanism (e.g., hydroboration-oxidation vs. acid-catalyzed hydration).

The fluorine substituent can also impact the stability of any carbocationic intermediates formed during a reaction. A carbocation at the benzylic position would be destabilized by the inductive effect of the fluorine atom, potentially disfavoring reaction pathways that proceed through such intermediates.

Advanced Applications and Derivatization in Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The dual functionality of 1-Fluoro-4-(pent-1-en-1-yl)benzene makes it a hypothetical candidate for the synthesis of complex molecular architectures. The fluorinated aryl group can participate in various cross-coupling reactions, while the pentenyl chain offers a site for additions, oxidations, and other modifications.

There is no specific literature detailing the use of this compound in the synthesis of fluoropiperidines. However, the synthesis of fluorinated piperidines has been achieved through methods like the bromofluorination of 4-methylenepiperidines. lookchem.com In principle, a molecule like this compound could be a precursor to a fluorinated piperidine (B6355638) scaffold. A hypothetical synthetic route could involve the oxidative cleavage of the pentenyl double bond to yield a fluorophenyl-substituted aldehyde. This aldehyde could then undergo a multi-step sequence, such as a condensation reaction with an appropriate amine followed by cyclization and reduction, to form a fluorinated piperidine ring. The fluorine atom would likely be retained on the phenyl group throughout this process.

Although no specific pharmaceutical compounds derived from this compound are reported, the introduction of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. nih.govjuniperpublishers.comsciencedaily.com The alkene chain in this compound is a key site for functionalization. For instance, an epoxidation of the double bond followed by ring-opening with a nucleophile could introduce a variety of functional groups. This approach could lead to the synthesis of novel fluorinated compounds with potential biological activity. sciencedaily.com Furthermore, the fluorinated aromatic ring can be a key pharmacophore in its own right, and its presence in a larger molecule could contribute to desirable pharmaceutical properties.

Development of Novel Fluorinated Materials

While there is no specific information on the use of this compound in the development of novel fluorinated materials, its structure is analogous to monomers that could potentially undergo polymerization. The vinyl group of the pentenyl chain could, in theory, participate in polymerization reactions to form a polymer with pendant fluorophenyl groups. Such a polymer would be expected to have properties influenced by the presence of fluorine, such as thermal stability and altered surface characteristics. The specific properties would depend on the polymerization method and the resulting polymer architecture.

Stereoselective Derivatization for Access to Chiral Fluorinated Compounds

The stereoselective derivatization of this compound to produce chiral fluorinated compounds has not been specifically described in the literature. However, methods for the stereoselective synthesis of fluoroalkanes are an active area of research. nih.govsemanticscholar.org A potential strategy for the stereoselective derivatization of this compound could involve an asymmetric dihydroxylation or epoxidation of the alkene, which would introduce chirality into the molecule. The resulting chiral diol or epoxide could then be further elaborated to create a range of enantiomerically enriched fluorinated compounds. The development of such methods is crucial for accessing chiral fluorinated molecules, which are of significant interest in medicinal chemistry. nih.gov

Q & A

Q. What are the primary synthetic routes for 1-Fluoro-4-(pent-1-en-1-yl)benzene, and what experimental conditions are critical for yield optimization?

The synthesis of this compound typically involves cross-coupling reactions. For example, palladium-catalyzed Heck coupling can introduce the pentenyl group to fluorobenzene derivatives. Key conditions include:

  • Use of anhydrous solvents (e.g., degassed CH₂Cl₂) to prevent side reactions.
  • Catalytic systems like Pd(OAc)₂ with ligands (e.g., PPh₃) to enhance regioselectivity .
  • Temperature control (e.g., 60–80°C) to balance reaction rate and byproduct formation.
    Yield optimization may require column chromatography (SiO₂, pentane/EtOAc gradients) for purification, as demonstrated in analogous fluorinated alkyne syntheses .

Q. What spectroscopic methods are most effective for structural confirmation of this compound?

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., para-substitution) and alkene protons (δ 5–6 ppm, coupling constant J ≈ 15–17 Hz for trans-configuration).
  • GC-MS : Confirm molecular ion peaks (m/z ~164 for C₁₁H₁₁F) and fragmentation patterns.
  • IR Spectroscopy : Detect C-F stretches (~1220–1150 cm⁻¹) and alkene C=C (~1650 cm⁻¹) .
    X-ray crystallography is recommended for absolute stereochemical confirmation, as applied to related fluorinated benzodiazepines .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

The electron-withdrawing fluorine group deactivates the benzene ring, directing EAS to the meta position relative to the fluorine. However, the pentenyl group (electron-donating via conjugation) competes, creating regioselectivity challenges. Methodological approaches include:

  • Computational modeling (DFT) to predict reactive sites.
  • Competitive experiments with nitration or bromination to map substitution patterns .
    Controlled studies on analogous compounds (e.g., 1-Fluoro-2-(phenylethynyl)benzene) show mixed meta/para selectivity, requiring careful monitoring via HPLC .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data often arise from solvent effects or impurities. Solutions include:

  • Cross-referencing with high-resolution mass spectrometry (HRMS) for exact mass validation.
  • Repeating experiments under standardized conditions (e.g., CDCl₃ for NMR, 25°C).
  • Comparing with structurally similar compounds, such as 1-Ethynyl-4-(trifluoromethoxy)benzene, to isolate substituent-specific shifts .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s biological interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with biological targets (e.g., enzymes).
  • Molecular Dynamics (MD) : Simulate binding affinities to receptors (e.g., GABAₐ for neuroactivity studies) using force fields like AMBER.
  • Docking Studies : Use software (AutoDock Vina) to model interactions with active sites, guided by InChI key-derived conformers .

Q. What methodologies are suitable for studying the compound’s potential as a pharmaceutical intermediate?

  • In vitro assays : Screen for cytotoxicity (MTT assay) and antimicrobial activity (MIC testing) using cell lines (e.g., HeLa, E. coli).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
  • SAR Studies : Modify the pentenyl chain length or fluorine position, as seen in benzodiazepine derivative research .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

ParameterOptimal ConditionImpact on YieldReference
CatalystPd(OAc)₂/PPh₃>60%
SolventDegassed CH₂Cl₂Minimizes side reactions
Temperature60–80°CBalances rate/selectivity

Q. Table 2. NMR Chemical Shifts for Key Functional Groups

Group¹H Shift (ppm)¹³C Shift (ppm)Reference
C-F (para)~162
CH₂=CH- (trans)5.2–5.8 (J = 16 Hz)125–130

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